molecular formula C13H14ClN3OS B2553195 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide CAS No. 338749-95-4

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide

Cat. No.: B2553195
CAS No.: 338749-95-4
M. Wt: 295.79
InChI Key: IKWOUQXEMDDASM-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Interpretation

The systematic IUPAC name N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide is derived through a hierarchical analysis of its molecular structure. The compound features a thiazole ring (a five-membered heterocycle with one sulfur and one nitrogen atom) substituted at position 4 with a 2-chlorophenyl group and at position 2 with an acetamide moiety. The acetamide side chain is further modified by a dimethylamino group at the beta position.

The nomenclature process begins with identifying the parent heterocycle, thiazole, numbered such that the sulfur atom occupies position 1 and the nitrogen atom position 3. The substituents are then prioritized based on Cahn-Ingold-Prelog rules:

  • The 2-chlorophenyl group (a benzene ring with a chlorine atom at position 2) is attached to carbon 4 of the thiazole.
  • The acetamide group (-NHC(O)CH2-) is bonded to carbon 2 of the thiazole.
  • The dimethylamino substituent (-N(CH3)2) is located on the methylene carbon of the acetamide chain.

This structured approach ensures unambiguous identification of the compound’s connectivity and functional groups.

CAS Registry Number (338749-95-4) and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 338749-95-4 , a universal identifier critical for regulatory, commercial, and research purposes. Additional identifiers include:

Identifier Type Value
SMILES CN(C)CC(=O)NC1=NC(=CS1)C1=CC=CC=C1Cl
InChIKey IKWOUQXEMDDASM-UHFFFAOYSA-N
MDL Number MFCD01315858
Canonical SMILES CN(C)CC(=O)NC1=NC(=CS1)C1=CC=CC=C1Cl

These identifiers facilitate precise database searches and cross-referencing across chemical literature and vendor catalogs.

Molecular Formula (C₁₃H₁₄ClN₃OS) and Weight (295.79 g/mol) Analysis

The molecular formula C₁₃H₁₄ClN₃OS reflects the compound’s elemental composition:

Element Atomic Count Contribution to Molecular Weight (g/mol)
Carbon 13 13 × 12.01 = 156.13
Hydrogen 14 14 × 1.008 = 14.11
Chlorine 1 1 × 35.45 = 35.45
Nitrogen 3 3 × 14.01 = 42.03
Oxygen 1 1 × 16.00 = 16.00
Sulfur 1 1 × 32.07 = 32.07
Total 295.79 g/mol

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-17(2)7-12(18)16-13-15-11(8-19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOUQXEMDDASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with dimethylaminoacetyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the formation of the thiazole ring and subsequent acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit promising anticancer properties. The compound's structure suggests potential efficacy against various cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamideMCF71.75

The results indicate that the compound has significant cytotoxic effects, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties, which are essential in combating drug-resistant pathogens.

Antibacterial Evaluation

The antibacterial activity against common pathogens was evaluated, yielding the following Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that this compound possesses notable antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Utilization of Hantzsch thiazole synthesis.
  • Substitution Reactions : Introduction of the 4-chlorophenyl group via nucleophilic substitution.
  • Amide Bond Formation : Reaction with acetic anhydride under basic conditions.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound is soluble in DMSO and demonstrates favorable absorption characteristics, indicating its potential for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Thiazole Acetamides

Halogenated Phenyl Derivatives
  • N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14): Synthesized via condensation of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide.
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Features a dichlorophenyl group, increasing halogen density. Crystallographic studies reveal a 61.8° dihedral angle between the thiazole and phenyl rings, suggesting steric hindrance that may reduce bioavailability compared to the mono-chlorinated target compound .
Methyl-Substituted Phenyl Derivatives
  • N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15): Incorporates a methyl group at the 3-position of the phenyl ring.
  • 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide : The trimethylphenyl group significantly elevates hydrophobicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Acetamide Side-Chain Modifications

  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Replaces the dimethylamino group with a morpholine ring. However, this modification increases molecular weight (MW = 337.8 g/mol) and may alter pharmacokinetics compared to the dimethylamino analog .
  • N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a): Features a hydroxy-methoxyphenyl group and a simple acetamide chain. Demonstrates non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), highlighting the importance of substituent polarity in isoform selectivity. The dimethylamino group in the target compound may confer basicity, altering binding kinetics .

Key Observations :

  • Halogenation : Increased halogen density (e.g., dichloro) improves target binding but may reduce solubility.
  • Polar Groups : Hydroxy and methoxy substituents enhance polarity, favoring interactions with hydrophilic enzyme pockets.
  • Amino Modifications: Dimethylamino and morpholino groups influence basicity and hydrogen-bonding capacity, critical for pharmacokinetics and target engagement.

Biological Activity

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide is a synthetic compound that belongs to the thiazole derivatives family, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties supported by various research findings.

  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 295.79 g/mol
  • CAS Number : 6775713

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole ring in the structure is known to facilitate interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Study: Breast Cancer

A study evaluated the compound's effectiveness against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant inhibitory effects on cell proliferation at concentrations ranging from 1.52 to 6.31 μM. Notably, the compound exhibited a high selectivity index, demonstrating up to 17.5 times greater efficacy against cancer cells compared to normal breast cells (MCF-10A) .

CompoundCell LineIC50 (μM)Selectivity Index
This compoundMDA-MB-2316.3117.5
MCF-75.52

Induction of Apoptosis

The compound was also shown to induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells from 0.18% to 22.04%, indicating a robust apoptotic response .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro studies revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanistic Insights

Research indicates that compounds within this class can modulate signaling pathways related to inflammation, potentially through inhibition of NF-kB activation and downregulation of COX-2 expression .

Q & A

Q. What are the standard synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide?

The compound is typically synthesized via a multi-step protocol. A common approach involves:

  • Step 1 : Formation of the thiazole core by reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. For example, similar compounds were synthesized using thiourea and chloroacetyl chloride under reflux in ethanol .
  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution or coupling reactions. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used in dichloromethane at low temperatures (e.g., 273 K) to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • Mass spectrometry (MS) : To confirm molecular weight (e.g., FAB-MS for [M+1]+ peaks, as in ).
  • NMR spectroscopy : 1H/13C NMR for structural elucidation of aromatic protons, thiazole protons, and dimethylamino groups.
  • Elemental analysis : To validate purity by comparing calculated vs. experimental C/H/N/O percentages (e.g., deviations <0.4% indicate high purity ).
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding motifs (e.g., R22(8) dimer formation in related thiazol-2-yl acetamides ).

Q. What are the key structural features confirmed by crystallographic studies?

X-ray diffraction of analogous compounds reveals:

  • Twisted aromatic systems : The 2-chlorophenyl and thiazole rings often form dihedral angles >60°, influencing steric interactions .
  • Hydrogen-bonding networks : N–H···N bonds stabilize crystal lattices via inversion dimers (e.g., bond lengths ~2.8–3.0 Å ).
  • Planarity of acetamide groups : The dimethylamino moiety adopts a staggered conformation to minimize steric strain .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental characterization data?

Contradictions in elemental analysis or spectral data require systematic troubleshooting:

  • Recrystallization : Impurities may skew results; recrystallize from ethanol-DMF mixtures to improve purity .
  • Isotopic labeling : Use deuterated solvents in NMR to distinguish solvent peaks from compound signals.
  • Synchrotron XRD : High-resolution X-ray data can resolve ambiguities in bond lengths/angles . Example: reported a 0.07% deviation in carbon content, attributed to residual solvents, corrected via repeated washing .

Q. What strategies optimize synthesis yield and purity for scaled-up production?

Critical variables include:

  • Catalyst selection : TEA or DMAP (4-dimethylaminopyridine) enhances reaction rates in coupling steps .
  • Temperature control : Reflux in ethanol (353–373 K) improves thiourea reactivity , while low temperatures (273 K) reduce side reactions in EDC-mediated couplings .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Workup protocols : Extractions with dichloromethane and brine remove unreacted reagents .

Q. How do intermolecular interactions influence the compound’s stability and solubility?

  • Hydrogen bonding : Inversion dimers formed via N–H···N bonds (e.g., R22(8) motifs) enhance thermal stability but reduce aqueous solubility .
  • π-π stacking : Chlorophenyl-thiazole interactions contribute to crystalline lattice stability, as observed in related structures .
  • Solvent effects : Methanol-acetone mixtures (1:1) yield high-quality crystals by balancing polarity and evaporation rates .

Q. What computational methods predict reactivity or pharmacological interactions?

Advanced approaches include:

  • Quantum chemical calculations : Density functional theory (DFT) models reaction pathways (e.g., transition states in EDC-mediated couplings) .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina.
  • ADMET profiling : Predict absorption/distribution using tools like SwissADME, leveraging LogP values (~2.5 for similar acetamides) .

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